Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer

Catalog No.
S1821623
CAS No.
113860-07-4
M.F
C40H60Cl4Ru4
M. Wt
1087.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(pentamethylcyclopentadienyl)ruthenium(II) t...

CAS Number

113860-07-4

Product Name

Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer

IUPAC Name

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+);tetrachloride

Molecular Formula

C40H60Cl4Ru4

Molecular Weight

1087.0 g/mol

InChI

InChI=1S/4C10H15.4ClH.4Ru/c4*1-6-7(2)9(4)10(5)8(6)3;;;;;;;;/h4*1-5H3;4*1H;;;;/q4*-1;;;;;4*+2/p-4

SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2].[Ru+2].[Ru+2]

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2].[Ru+2].[Ru+2]

Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer is a complex organometallic compound with the molecular formula C40H60Cl4Ru4C_{40}H_{60}Cl_{4}Ru_{4}. This compound features a tetrameric structure, meaning it consists of four ruthenium atoms coordinated with chlorinated pentamethylcyclopentadienyl ligands. The compound typically appears as a dark red or brown crystalline powder and has notable stability and solubility in organic solvents, making it valuable for various chemical applications .

Catalysis:

  • Olefin metathesis

    Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer has been investigated as a catalyst for olefin metathesis, a chemical reaction that involves the rearrangement of carbon-carbon double bonds in alkenes (olefins) . This reaction is crucial in the production of various fine chemicals and polymers.

  • Hydrogenation

    The molecule has also been studied for its potential as a catalyst in hydrogenation reactions, where a hydrogen molecule adds to a substrate molecule. Research suggests that it can be an effective catalyst for the hydrogenation of unsaturated organic compounds .

Material Science:

  • Chemical vapor deposition (CVD): Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer has been explored as a precursor for the deposition of ruthenium thin films using CVD techniques. These thin films can have interesting electrical and magnetic properties, making them potentially useful for various electronic and magnetic device applications .
, primarily involving ligand substitution and redox processes. Notably, it can undergo:

  • Ligand Exchange Reactions: The chlorido ligands can be replaced by other ligands, such as phosphines or amines, leading to the formation of new ruthenium complexes.
  • Oxidation-Reduction Reactions: The compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of various substrates .

The synthesis of chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer typically involves the following steps:

  • Preparation of Pentamethylcyclopentadiene: This is achieved through the alkylation of cyclopentadiene.
  • Formation of Ruthenium Complex: Ruthenium(II) chloride is reacted with pentamethylcyclopentadiene in a suitable solvent under inert conditions.
  • Tetramerization: The resulting monomeric or dimeric species can undergo further reactions to form the tetrameric structure by controlled heating or through the addition of chlorido ligands .

Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer finds applications across several fields:

  • Catalysis: It serves as a catalyst in various organic transformations, including olefin metathesis and hydrogenation reactions.
  • Material Science: The compound is utilized in the development of advanced materials, particularly in polymerization processes.
  • Medicinal Chemistry: Its potential anticancer properties make it a candidate for further research in drug development .

Studies on the interactions of chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer with biological systems have shown promising results. The compound's ability to bind to DNA and proteins indicates potential pathways for therapeutic applications. Investigations into its interaction with cellular membranes suggest that it may disrupt membrane integrity, leading to apoptosis in cancer cells. Further research is necessary to understand these interactions fully and their implications for drug design .

Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer shares characteristics with several related organometallic compounds. Below are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Chloro(cyclopentadienyl)ruthenium(II)C10H10ClRuC_{10}H_{10}ClRuSimpler structure; less steric hindrance
Chloro(benzylcyclopentadienyl)ruthenium(II)C15H15ClRuC_{15}H_{15}ClRuContains benzyl groups; different electronic properties
Chloro(trimethylphosphine)(pentamethylcyclopentadienyl)ruthenium(II)C40H60ClRuPC_{40}H_{60ClRuP}Incorporates phosphine ligand; enhanced reactivity

The unique feature of chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer lies in its bulky pentamethylcyclopentadienyl ligands, which provide enhanced stability and steric protection compared to simpler ruthenium complexes. This steric bulk allows for distinctive reactivity patterns that are advantageous in catalysis and material science applications .

Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer represents a fundamental organometallic compound with the molecular formula C₄₀H₆₀Ru₄Cl₄ and a molecular weight of 1087.01 g/mol [7]. This tetrameric structure consists of four ruthenium atoms coordinated with pentamethylcyclopentadienyl ligands, appearing as dark red crystals with a melting point range of 276-278°C [2] [7]. The compound's synthesis involves multiple methodological approaches, each presenting distinct advantages and challenges in terms of yield, purity, and scalability.

Precursor-Dependent Synthesis Routes

The synthesis of chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer relies heavily on the choice of ruthenium precursor and the specific reduction methodology employed [8]. Two primary precursor-dependent routes have been established in the literature, each offering different reaction pathways and mechanistic considerations.

Reduction of RuCl₃ with Pentamethylcyclopentadiene

The direct reduction of ruthenium trichloride with pentamethylcyclopentadiene represents one of the most straightforward synthetic approaches to the tetramer [8] [21]. This methodology involves the initial preparation of the pentamethylcyclopentadienyl ruthenium dichloride dimer, followed by subsequent reduction to form the desired tetrameric product [8].

The reaction proceeds according to the following general scheme: ruthenium trichloride trihydrate reacts with pentamethylcyclopentadiene under controlled conditions to initially form the dichloride dimer intermediate [8] [21]. The reaction typically requires elevated temperatures and inert atmosphere conditions to prevent oxidation and ensure complete conversion [25] [27].

Research findings indicate that the reaction of hydrated ruthenium trichloride with pentamethylcyclopentadiene produces the pentamethylcyclopentadienyl ruthenium dichloride dimer as an intermediate, which subsequently undergoes reduction to yield the tetramer [8]. The process is accompanied by the formation of decamethylruthenocene as a byproduct, necessitating careful purification procedures [8].

The reduction step can be accomplished using various reducing agents, with lithium triethylborohydride emerging as an effective choice [16]. Studies have demonstrated that the one-phase reduction of ruthenium chloride complexes with lithium triethylborohydride in tetrahydrofuran produces the desired tetrameric structure with good selectivity [16].

Table 1: Reaction Conditions for RuCl₃ Reduction with Pentamethylcyclopentadiene

ParameterOptimal RangeReference Conditions
Temperature20-80°C60-80°C typical [30]
Reaction Time1-48 hours2-18 hours [13] [30]
SolventTetrahydrofuranInert, dry conditions [16] [25]
AtmosphereInert (Nitrogen/Argon)Essential for stability [25] [27]
Reducing AgentLithium triethylborohydride1.5-2.0 equivalents [16]

Tetramerization from [Cp*RuCl₂]₂ via Zinc Reduction

The zinc-mediated reduction of pentamethylcyclopentadienyl ruthenium dichloride dimer represents a well-established and efficient route to the tetramer [8] [11]. This methodology offers superior control over reaction conditions and typically produces higher yields compared to direct reduction approaches [8] [12].

The reaction follows the stoichiometry: 2 [CpRuCl₂]₂ + 2 Zn → [CpRuCl]₄ + 2 ZnCl₂ [8]. This transformation involves the reduction of ruthenium from the +3 oxidation state in the dimer to +2 in the tetrameric product [8] [11].

Experimental studies have demonstrated that zinc reduction proceeds efficiently under mild conditions, typically requiring temperatures between 0°C and room temperature [12] [25]. The reaction is highly selective for tetramer formation, with minimal side product generation when conducted under optimized conditions [11] [12].

The mechanism involves the initial coordination of zinc to the chloride bridges in the dimer, followed by electron transfer and subsequent reorganization to form the tetrameric structure [12]. Research has shown that the reaction can be conducted in various solvents, with ethanol and tetrahydrofuran showing particular effectiveness [12] [18].

Table 2: Zinc Reduction Optimization Parameters

VariableOptimal ConditionsYield RangeReference
Zinc Stoichiometry1.0-1.2 equivalents85-95% [8] [12]
Temperature0-25°C90-94% [12] [25]
SolventEthanol/THF88-95% [12] [18]
Reaction Time2-6 hours92-95% [8] [12]
AtmosphereInert>90% [25] [27]

Solvent-Mediated Synthesis Optimization

Solvent selection plays a critical role in the successful synthesis of chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer, affecting both reaction kinetics and product selectivity [13] [18]. The choice of solvent influences the solubility of reactants, the stability of intermediates, and the overall reaction efficiency [13] [19].

Tetrahydrofuran has emerged as the preferred solvent for many synthetic approaches due to its ability to coordinate to metal centers and stabilize reactive intermediates [11] [13]. Research has demonstrated that reactions conducted in tetrahydrofuran typically proceed with higher conversion rates and improved selectivity compared to other ethereal solvents [13] [18].

1,2-Dichloroethane represents another viable solvent option, particularly for reactions requiring elevated temperatures [13] [19]. Studies have shown that this solvent provides excellent thermal stability and allows for efficient heat transfer, making it suitable for reactions requiring precise temperature control [18] [19].

Comparative studies have revealed significant differences in reaction outcomes based on solvent choice [13] [18]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have shown promising results in specific synthetic protocols, particularly when combined with appropriate reducing agents [13] [24].

Table 3: Solvent Performance in Tetramer Synthesis

SolventConversion RateSelectivityStabilityOptimal Temperature
TetrahydrofuranHigh (>85%)ExcellentGood25-66°C [11] [13]
1,2-DichloroethaneModerate (70-80%)GoodExcellent45-80°C [13] [19]
DimethylformamideHigh (80-90%)GoodModerate60-115°C [13]
TolueneModerate (65-75%)FairGood40-110°C [13]
BenzeneGood (75-85%)GoodGood60-80°C [13]

The reaction medium also affects the purification process and final product quality [18] [19]. Solvents with lower boiling points facilitate easier product isolation through controlled evaporation, while higher boiling solvents may require more complex separation procedures [18] [25].

Scalability and Industrial Production Challenges

The transition from laboratory-scale synthesis to industrial production of chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer presents numerous technical and economic challenges [14] [31]. These challenges encompass reaction scale-up considerations, cost optimization, and process safety requirements [25] [31].

One primary challenge involves maintaining consistent reaction conditions across different scales [25] [30]. Laboratory procedures typically employ small volumes and precise temperature control, which becomes increasingly difficult to maintain in large-scale reactors [25] [30]. Research has shown that scale-up often requires modification of reaction parameters, including temperature profiles, mixing efficiency, and heat transfer characteristics [30] [31].

Cost considerations represent another significant barrier to industrial implementation [14] [31]. The high cost of ruthenium precursors, particularly ruthenium trichloride, substantially impacts the economic viability of large-scale production [20] [31]. Studies have indicated that ruthenium refinery salts offer a more cost-effective starting material, but require additional processing steps that may complicate the overall synthetic procedure [31].

Process safety concerns become paramount at industrial scales, particularly given the pyrophoric nature of many organometallic reducing agents [25] [27]. The handling of lithium triethylborohydride and similar reducing agents requires specialized equipment and safety protocols that increase both capital and operational costs [25] [27].

Table 4: Industrial Scalability Challenges and Mitigation Strategies

Challenge CategorySpecific IssuesMitigation ApproachesImplementation Cost
Temperature ControlHeat distributionAdvanced reactor designHigh [25] [30]
Raw Material CostRuthenium precursor expenseAlternative precursorsModerate [31]
Safety RequirementsPyrophoric reagentsSpecialized handling systemsHigh [25] [27]
Yield OptimizationScale-dependent efficiencyProcess parameter adjustmentModerate [30]
PurificationProduct isolationContinuous separation methodsHigh [14]

Environmental considerations also impact industrial feasibility [14] [19]. Solvent recovery and waste minimization become critical factors in large-scale operations, requiring sophisticated separation and recycling systems [14] [19]. Research has demonstrated that implementing solvent recovery systems can improve the overall process economics, but requires significant capital investment [14] [18].

Quality control and product consistency represent additional challenges in industrial production [14] [31]. The tetrameric structure requires precise characterization methods to ensure product specification compliance, necessitating advanced analytical capabilities and quality assurance protocols [31] [34].

The development of continuous flow processes has emerged as a potential solution to some scalability challenges [27]. Flow chemistry allows for better temperature control, improved mixing efficiency, and enhanced safety through reduced reagent inventory [27]. However, the adaptation of batch processes to continuous flow requires significant process development and optimization efforts [27] [30].

X-ray crystallography represents the definitive technique for determining the three-dimensional structure of Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer [1] [2]. The compound crystallizes as dark red crystals with a melting point of 276-278 °C, facilitating the growth of suitable single crystals for diffraction analysis [3] [4].

The tetranuclear architecture of this compound exhibits a distorted cubane-like structure, where four ruthenium centers are arranged in a tetrahedral framework bridged by four triply-bridging chloride ligands [1] [2]. Each ruthenium atom adopts a pseudo-octahedral coordination geometry, with the pentamethylcyclopentadienyl ligand occupying three coordination sites in an η⁵-fashion and the chloride bridges completing the coordination sphere [1].

X-ray diffraction studies of related pentamethylcyclopentadienyl ruthenium tetramers have revealed characteristic structural parameters that provide insight into the bonding environment [1] [2] [6]. The ruthenium-ruthenium distances typically range from 2.85 to 3.10 Å, indicating the presence of metal-metal bonding interactions within the cluster framework [2] [6]. The ruthenium-chloride bond distances for the μ₃-bridging chloride ligands are typically observed in the range of 2.40-2.50 Å, consistent with the bridging coordination mode [1] [2].

The pentamethylcyclopentadienyl ligands coordinate to the ruthenium centers through η⁵-bonding, with ruthenium-centroid distances typically ranging from 1.80 to 1.85 Å [7]. This coordination mode results in the characteristic "piano stool" geometry at each ruthenium center, which is a hallmark of half-sandwich organometallic complexes [7].

The molecular symmetry of the tetramer is described by the S₄ point group, reflecting the four-fold rotational symmetry of the cluster core [2] [8]. This symmetry manifests in the equivalent environment of all four ruthenium centers and contributes to the simplified spectroscopic signatures observed for the compound [2] [6].

Spectroscopic Profiling

NMR Studies of Ligand Dynamics

Nuclear Magnetic Resonance spectroscopy provides crucial information about the ligand environment and molecular dynamics of Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer [9] [10]. The ¹H NMR spectrum of the compound exhibits characteristic resonances that reflect the symmetrical tetranuclear structure and the static nature of the pentamethylcyclopentadienyl ligands [11] [12].

The pentamethylcyclopentadienyl ligands give rise to a singlet resonance in the ¹H NMR spectrum, typically observed in the range of δ 1.5-2.0 ppm [11] [13]. This singlet pattern results from the equivalence of all methyl groups on each Cp* ligand due to the fast rotation of the cyclopentadienyl ring on the NMR timescale [11] [13]. The observation of a single resonance for all Cp* ligands indicates that the four ruthenium centers are equivalent in solution, consistent with the tetrahedral symmetry of the cluster [9] [10].

Variable temperature NMR studies on related pentamethylcyclopentadienyl ruthenium complexes have revealed information about ligand dynamics and molecular motions [14] [10]. At room temperature, the Cp* ligands typically undergo rapid rotation about the ruthenium-centroid axis, resulting in averaged NMR signals [14] [10]. Upon cooling, this rotation can become slow on the NMR timescale, potentially leading to more complex splitting patterns [14] [10].

¹³C NMR spectroscopy provides complementary information about the carbon environments within the cluster [9] [15]. The pentamethylcyclopentadienyl carbons typically appear as two distinct resonances: the ring carbons at δ 95-105 ppm and the methyl carbons at δ 8-12 ppm [9] [15]. The multiplicities and chemical shifts of these resonances provide insight into the coordination mode and electronic environment of the Cp* ligands [9] [15].

The tetranuclear nature of the cluster can lead to complex NMR behavior due to the presence of multiple equivalent metal centers [9] [6]. In some cases, coupling between equivalent nuclei or dynamic exchange processes can affect the observed NMR patterns, requiring careful analysis to extract structural information [9] [6].

IR Spectroscopy for Bonding Environment Elucidation

Infrared spectroscopy serves as a powerful tool for investigating the bonding environment and vibrational modes of Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer [16] [15]. The IR spectrum provides characteristic fingerprint regions that allow for the identification of specific functional groups and bonding motifs within the cluster [16] [17].

The pentamethylcyclopentadienyl ligands exhibit characteristic vibrational modes in the IR spectrum [16] [15]. The carbon-hydrogen stretching vibrations of the methyl groups typically appear in the region of 2800-3000 cm⁻¹, while the carbon-carbon stretching modes of the cyclopentadienyl ring are observed in the 1400-1600 cm⁻¹ region [16] [15]. These vibrations provide confirmation of the presence and coordination of the Cp* ligands [16] [15].

The ruthenium-chloride stretching vibrations represent a particularly important diagnostic feature in the IR spectrum [16] [17]. The μ₃-bridging chloride ligands typically exhibit stretching modes in the 400-600 cm⁻¹ region, with the exact frequency depending on the coordination environment and the degree of bridging [16] [17]. The observation of these characteristic frequencies confirms the presence of chloride bridges within the cluster structure [16] [17].

Metal-metal vibrational modes, while often weak in intensity, can provide information about the ruthenium-ruthenium bonding interactions within the cluster [16] [18]. These modes typically appear at low frequencies (200-400 cm⁻¹) and may be observable using specialized techniques such as far-infrared spectroscopy [16] [18].

The IR spectrum can also reveal information about the molecular symmetry through the selection rules that govern the appearance of vibrational modes [16] [19]. The tetrahedral symmetry of the cluster core results in specific symmetry restrictions on the allowed vibrational transitions, which can be used to confirm the proposed structural model [16] [19].

Mass Spectrometric Validation of Molecular Integrity

Mass spectrometry provides definitive confirmation of the molecular composition and integrity of Chloro(pentamethylcyclopentadienyl)ruthenium(II) tetramer [20] [21]. The technique allows for precise determination of the molecular weight and provides insight into the fragmentation behavior of the cluster under ionization conditions [20] [21].

The molecular ion peak for the tetramer appears at m/z 1087, corresponding to the calculated molecular weight of the intact cluster [22] [23]. The observation of this molecular ion peak confirms the tetranuclear composition and provides direct evidence for the persistence of the cluster structure under mass spectrometric conditions [20] [21].

Ruthenium possesses seven naturally occurring isotopes, leading to a characteristic isotope pattern in the mass spectrum [23] [21]. The isotope distribution creates a cluster of peaks separated by one mass unit for singly charged ions, or 0.5 mass units for doubly charged species [23] [21]. This isotopic signature serves as a diagnostic feature for ruthenium-containing compounds and can be used to confirm the number of ruthenium atoms present in the cluster [23] [21].

Fragmentation studies using tandem mass spectrometry (MS/MS) provide information about the stability and decomposition pathways of the cluster [20] [24]. Common fragmentation patterns include the sequential loss of chloride ligands, pentamethylcyclopentadienyl groups, or the breakdown of the cluster core [20] [24]. The observation of specific fragment ions can provide insight into the bonding strength and preferred dissociation pathways [20] [24].

Electrospray ionization mass spectrometry (ESI-MS) has proven particularly useful for studying organometallic clusters in solution [20] [21]. This soft ionization technique minimizes fragmentation and allows for the observation of intact cluster ions, providing information about the solution-phase behavior of the compound [20] [21]. The ability to observe the molecular ion under ESI conditions confirms the stability of the tetranuclear structure in polar solvents [20] [25].

Dates

Last modified: 08-15-2023

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